Drupacine

Descripción general

Descripción

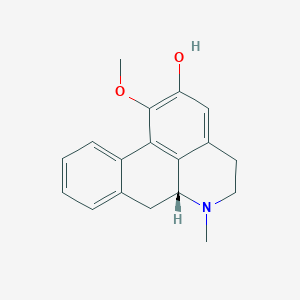

Drupacine is a natural product isolated from Cephalotaxus sinensis (Chinese plum-yew). It is a potent herbicidal compound containing an oxo-bridged oxygen bond structure . It is also known as an alkaloid with the CAS number 49686-57-9 .

Synthesis Analysis

The synthesis of Drupacine begins with a Johnson-Claisen rearrangement, which uses triethyl ortho acetate to add two carbons to the allylic alcohol, followed by a [3,3]-rearrangement . The reaction is not enantioselective, thus generating a racemic mixture . A Heck reaction builds a seven-member ring, completing the carbocyclic skeleton of the natural product .

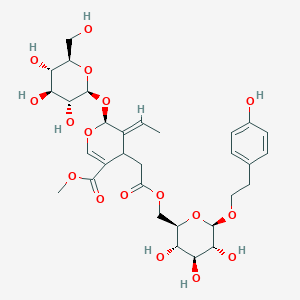

Molecular Structure Analysis

Drupacine has a molecular formula of C18H21NO5 and a molecular weight of 331.36 . It contains a total of 50 bonds, including 29 non-H bonds, 6 multiple bonds, 1 rotatable bond, and 6 aromatic bonds .

Chemical Reactions Analysis

The synthesis of Drupacine involves several chemical reactions, including a Johnson-Claisen rearrangement, an oxidative cyclization under aerobic conditions, and a Heck reaction .

Physical And Chemical Properties Analysis

Drupacine appears as a powder . It has a density of 1.5±0.1 g/cm³, a boiling point of 499.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 84.4±0.4 cm³ and a polar surface area of 60 Ų .

Aplicaciones Científicas De Investigación

Herbicidal Applications

Drupacine, isolated from Cephalotaxus sinensis (Chinese plum-yew), is a potent herbicidal compound . It has been found to have significant effects on seed germination and seedling growth . The herbicidal activity of drupacine could potentially disrupt the biosynthesis of aromatic amino acids, leading to abnormal growth and eventual death of weed seedlings .

Targeting Shikimate Dehydrogenase

Shikimate dehydrogenase (SkDH) is a key enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants . Drupacine has been found to bind strongly to SkDH , making it a potential inhibitor of this enzyme . This inhibition could disrupt the shikimate pathway, affecting the production of essential amino acids in plants .

Development of Green Herbicides

The ability of drupacine to target SkDH, a new herbicide target, lays a foundation for the rational design of herbicides based on new targets from natural products . This could enrich the target resources for developing green herbicides .

Proteomic Analysis

The targets of drupacine in Amaranthus retroflexus were identified by combining drug affinity responsive target stability (DARTS), cellular thermal shift assay coupled with mass spectrometry (CETSA MS), RNA-seq transcriptomic, and TMT proteomic analyses . This demonstrates the potential of drupacine in proteomic research.

Molecular Docking

Molecular docking simulations indicated that drupacine has a higher binding energy with SDH . This suggests that drupacine could be used in molecular docking studies to understand the interaction between small molecules and proteins .

Biochemical Characteristics

The biochemical characteristics of drupacine were studied by evaluating its effects on morphological and physiological characteristics of Amaranthus retroflexus . This shows the potential of drupacine in studying the biochemical characteristics of plants .

Safety And Hazards

Direcciones Futuras

Drupacine has been found to have potential as a herbicide. Its molecular target is suggested to be Shikimate dehydrogenase (SkDH), a new herbicide target . This lays a foundation for the rational design of herbicides based on new targets from natural products and enriches the target resources for developing green herbicides .

Propiedades

IUPAC Name |

(1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-21-18-8-17-3-2-4-19(17)7-14(24-18)10-5-12-13(23-9-22-12)6-11(10)15(17)16(18)20/h5-6,14-16,20H,2-4,7-9H2,1H3/t14-,15+,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTDBKDWDOVRLJ-FLXSYLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC34CCCN3CC(O1)C5=CC6=C(C=C5C4C2O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]12C[C@]34CCCN3C[C@H](O1)C5=CC6=C(C=C5[C@@H]4[C@@H]2O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drupacine | |

CAS RN |

49686-57-9 | |

| Record name | Drupacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049686579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

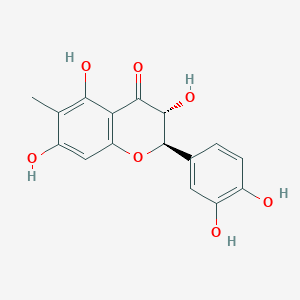

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)

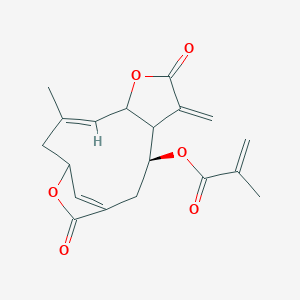

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)

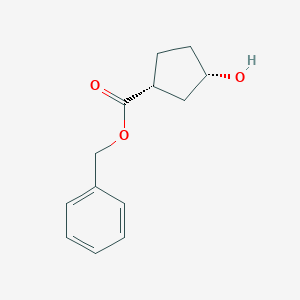

![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)